2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
“2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains ethoxyphenyl and diphenyl groups .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through multi-step processes involving various types of organic reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains ethoxyphenyl and diphenyl groups .
Scientific Research Applications
Corrosion Inhibition
Research on imidazole derivatives, including those similar to 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole, has demonstrated their effectiveness as corrosion inhibitors. For instance, Singh et al. (2017) investigated several imidazole derivatives and found that they exhibited high corrosion inhibition efficiency for steel in certain environments, confirmed through methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Singh et al., 2017). Another study by Dohare et al. (2019) corroborated these findings, showing that substituted imidazoles are effective corrosion inhibitors for mild steel, verified through various techniques including electrochemical and surface studies (Dohare et al., 2019).
Antimalarial Activity
Imidazole derivatives have been evaluated for their antimalarial properties. Septiana et al. (2021) synthesized a series of imidazole derivatives and assessed their in vitro activities against Plasmodium falciparum, finding notable efficacy. Molecular docking studies were also performed to predict the interaction between these compounds and the targeted protein (Septiana et al., 2021).
Antimicrobial Properties
Imidazole derivatives have been explored for their antimicrobial capabilities. Khanage et al. (2020) synthesized certain imidazole derivatives and screened them for antibacterial and antifungal activities, finding significant activity against certain pathogens (Khanage et al., 2020).
Nonlinear Optical Properties
Imidazole derivatives have potential applications in nonlinear optics. Jayabharathi et al. (2012's research on the optical properties of a synthesized imidazole derivative showed enhanced fluorescence in the presence of transition metal ions, which could be due to the suppression of radiationless transitions. Their findings suggest potential use as nonlinear optical (NLO) materials (Jayabharathi et al., 2012).
Anticancer Agents
Imidazole-based compounds have been studied for their potential as anticancer agents. Romagnoli et al. (2016) synthesized a series of compounds based on the imidazole scaffold, evaluating them as tubulin polymerization inhibitors. One compound demonstrated high antitumor activity, indicating its promise as an anticancer drug candidate (Romagnoli et al., 2016).
Molecular Docking and Crystal Structure Studies
Imidazole derivatives have been the subject of molecular docking and crystal structure studies. Sharma et al. (2018) synthesized and analyzed the crystal structures of certain imidazole compounds, conducting molecular docking studies to understand their inhibitory activity against specific proteins (Sharma et al., 2018).
Solvatochromic and Photophysical Studies
Research has also delved into the solvatochromic and photophysical properties of imidazole derivatives. Padalkar et al. (2015) synthesized novel fluorescent imidazole derivatives, observing their absorption in the ultraviolet region and emission in the blue region. These findings have implications for their use in various fluorescence-based applications (Padalkar et al., 2015).
Synthesis and Reactivity
Imidazole derivatives have been synthesized through various methods, and their reactivity has been explored for different applications. For example, the work of Dong et al. (2018) demonstrated a one-pot synthesis method for imidazole derivatives, providing an efficient approach to create fused tetracyclic heterocycles containing both imidazole and phenanthridine moieties (Dong et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Biochemical Analysis
Biochemical Properties
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with iron (III), which can influence various biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes or forming coordination complexes with metal ions, thereby affecting the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating endoplasmic reticulum stress pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with Bcl-2, converting it into a pro-apoptotic protein . This interaction involves binding to the protein’s active site, thereby altering its function and promoting apoptosis. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, but its effects can change over time. For example, prolonged exposure to the compound can lead to sustained activation of stress pathways and eventual cell death . Additionally, the compound’s degradation products may have different biochemical activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic effects can be observed, including damage to vital organs and disruption of normal physiological processes . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through oxidative dealkylation, aromatic and alicyclic hydroxylation, and other metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in these processes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in stress response pathways. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-2-26-20-16-10-9-15-19(20)23-24-21(17-11-5-3-6-12-17)22(25-23)18-13-7-4-8-14-18/h3-16H,2H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCJHWPREGFUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366961 | |
Record name | 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5496-42-4 | |
Record name | 2-(2-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.